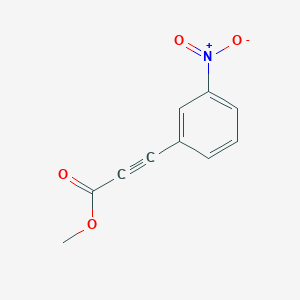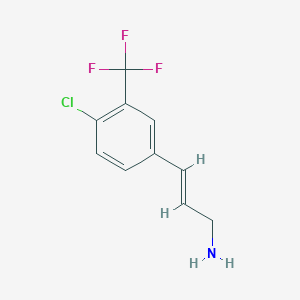
(1-Methyl-3-nitro-allyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrobut-3-en-2-yl)benzene: is an organic compound characterized by a benzene ring substituted with a nitro group and a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Butenylbenzene: One common method involves the nitration of butenylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group.
Alkylation of Nitrobenzene: Another method involves the alkylation of nitrobenzene with butenyl halides in the presence of a strong base such as potassium carbonate. This reaction is usually performed under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of (4-nitrobut-3-en-2-yl)benzene often involves continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as zeolites or metal oxides may be used to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-nitrobut-3-en-2-yl)benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and iron with hydrochloric acid.
Substitution: Halogens, sulfonic acids, and nitrating agents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Aminobutenylbenzene.
Substitution: Meta-substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (4-nitrobut-3-en-2-yl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies to understand the effects of nitro and butenyl groups on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The nitro group can interact with active sites of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The compound may bind to specific receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
(4-nitrobut-3-en-1-yl)benzene: Similar structure but with a different position of the nitro group.
(4-nitrobut-2-en-2-yl)benzene: Similar structure but with a different position of the double bond.
Uniqueness:
Structural Features: The specific positioning of the nitro group and the butenyl chain in (4-nitrobut-3-en-2-yl)benzene provides unique reactivity and interaction profiles compared to its analogs.
Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions is distinct due to the electronic effects of the nitro group and the double bond.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
[(E)-4-nitrobut-3-en-2-yl]benzene |
InChI |
InChI=1S/C10H11NO2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-9H,1H3/b8-7+ |
InChI Key |
PFFNNKWSCVPPIW-BQYQJAHWSA-N |
Isomeric SMILES |
CC(/C=C/[N+](=O)[O-])C1=CC=CC=C1 |
Canonical SMILES |
CC(C=C[N+](=O)[O-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


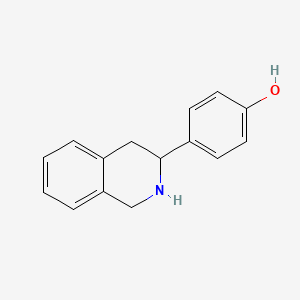


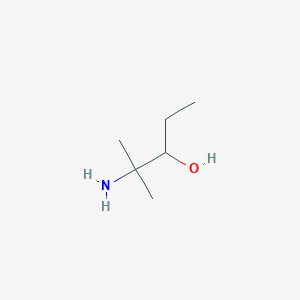
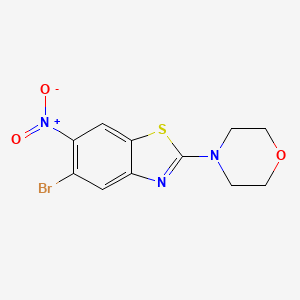
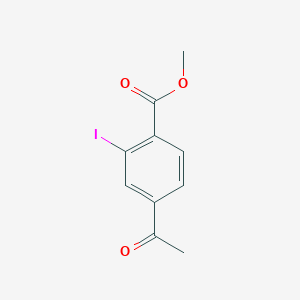
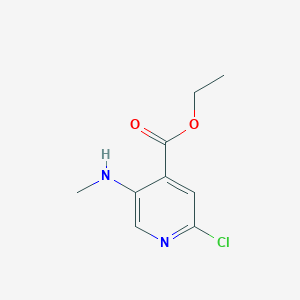
![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
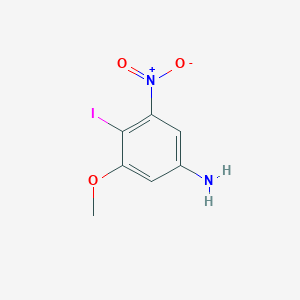
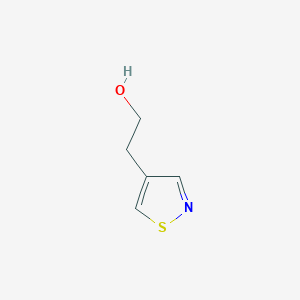
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)

